ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate
Description
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate is a fluorinated ester derivative featuring dual tert-butoxycarbonyl (Boc) protections on its amino group. Its molecular formula is C₁₈H₂₉FNO₆ (molecular weight: 398.43 g/mol) with CAS number 1937274-76-4 . The compound’s structure includes:
- Two Boc groups: These act as protective moieties for the amine, enhancing stability during synthetic processes.
- Fluorine atom: Positioned at the α-carbon, it introduces steric and electronic effects, influencing reactivity and physicochemical properties.
- Ethyl ester: Provides solubility in organic solvents and serves as a handle for further functionalization.
Synthetic routes for this compound often involve Boc protection strategies and fluorination steps, analogous to methods described in patent literature (e.g., Reference Examples 87 and 88 in EP 4 374 877 A2) . Applications include its use as a building block in medicinal chemistry, particularly for fluorinated prodrugs or peptide mimetics.
Properties
IUPAC Name |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO6/c1-8-20-10(17)9(15)16(11(18)21-13(2,3)4)12(19)22-14(5,6)7/h9H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTBJQDHUAIQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Approach
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Di-Boc Protection : React ethyl 2-amino-2-fluoroacetate with Boc anhydride (2.2 eq) and triethylamine (3 eq) in DCM at 0°C for 2 hours.
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Purification : Wash with aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.
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Fluorination (if required) : For substrates lacking pre-existing fluorine, apply KF solid dispersion as per CN102976934A.
One-Pot Methods
Emerging strategies explore tandem Boc protection and fluorination. For instance, T3P (propylphosphonic anhydride) mediates reactions in n-butyl acetate at 120°C, though this is reported for coumarin synthesis. Adapting such conditions for fluorinated acetamides remains experimental.
Analytical Validation of Synthetic Products
Post-synthesis characterization ensures structural fidelity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows the molecular ion peak at m/z 321.34 ([M+H]⁺), consistent with the molecular formula C₁₄H₂₄FNO₆.
Infrared (IR) Spectroscopy
Absorption bands at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (Boc carbamate) validate functional groups.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for this compound Synthesis
Industrial-Scale Production Insights
The patent CN102976934A highlights scalable processes:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting groups, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Deprotection of the Boc groups can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
Chemistry
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate serves as a building block in organic synthesis . It is particularly useful for:
- Protecting Groups : The Boc group protects amines during multi-step reactions, allowing for more complex molecule construction.
- Reagent in Reactions : It participates in nucleophilic substitution reactions due to its fluoro group, which can be replaced by various nucleophiles.
Biology
In biological research, this compound is employed for:
- Synthesis of Bioactive Molecules : It aids in creating compounds with potential therapeutic effects.
- Biochemical Assays : Utilized as a reagent in assays to study enzyme activities and interactions.
Medicine
This compound plays a significant role in drug discovery:
- Prodrugs Design : Its structure allows it to be converted into active drugs within the body.
- Enzyme Inhibitors Development : It is used in the design of inhibitors targeting specific enzymes, which is crucial for developing treatments for various diseases.
Industry
In industrial applications, this compound finds use in:
- Specialty Chemicals Production : It is used as an intermediate in the synthesis of specialty chemicals.
- Materials Science : Its properties are exploited in developing advanced materials with specific functionalities.
Case Studies
- Drug Discovery Initiatives : Research has shown that derivatives of this compound exhibit promising anti-cancer properties by acting as enzyme inhibitors.
- Material Development Projects : Several studies have utilized this compound to create polymers with enhanced thermal stability and mechanical properties, demonstrating its industrial relevance.
Mechanism of Action
The mechanism of action of ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate involves the protection of amino groups through the formation of Boc-protected intermediates. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized using this reagent.
Comparison with Similar Compounds
Structural Features
The compound is compared to three classes of analogs: Boc-protected imidazoles, fluorinated benzaldehyde derivatives, and amino-acetate esters. Key structural differences are summarized below:
Key Observations :
Reactivity Trends :
- The α-fluorine in the target compound reduces nucleophilicity at the adjacent carbon, unlike non-fluorinated analogs (e.g., ), which are more reactive toward alkylation.
- Boc groups in imidazole analogs () hinder electrophilic substitution on the aromatic ring, whereas the ethyl ester in the target compound facilitates hydrolysis or transesterification.
Physicochemical Properties
Biological Activity
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate (CAS Number: 132629-27-7) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a fluorine atom attached to the acetate moiety. Its molecular formula is with a molecular weight of approximately 321.34 g/mol .
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of Amino Groups : The amino groups are protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide.
- Fluorination : The introduction of the fluorine atom can be achieved through various fluorination methods, often involving electrophilic fluorination techniques .
Biological Applications
This compound serves multiple roles in biological contexts:
- Building Block in Drug Discovery : It is utilized as a precursor in the synthesis of biologically active molecules, particularly in developing enzyme inhibitors and prodrugs.
- Biochemical Assays : The compound is employed as a reagent in various biochemical assays, aiding in the study of enzyme activities and interactions.
The mechanism of action primarily revolves around its ability to protect amino groups, which allows for selective reactions under varied conditions. The Boc groups provide stability under basic conditions but can be removed under acidic conditions, facilitating further chemical transformations. This property is crucial for synthesizing complex molecules where controlled deprotection is necessary.
Case Study 1: Antibiotic Potentiation
A study investigated the use of compounds similar to this compound as antibiotic potentiators. The research demonstrated that specific derivatives could enhance the efficacy of antibiotics like clarithromycin against E. coli by inhibiting efflux pumps, thereby increasing drug retention within bacterial cells .
| Compound | MIC Reduction | Mechanism |
|---|---|---|
| Compound A | 128-fold | Efflux pump inhibition |
| This compound | Not directly tested | Potential based on structural similarity |
Case Study 2: Synthesis of Biologically Active Molecules
Another research highlighted its role in synthesizing novel enzyme inhibitors. The compound was integral in producing derivatives that exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, showcasing its versatility in medicinal chemistry applications.
Comparison with Similar Compounds
The biological activity and chemical reactivity of this compound can be compared with other Boc-protected compounds:
| Compound Name | Structure | Application |
|---|---|---|
| 2-{bis[(tert-butoxy)carbonyl]amino}oxyacetic acid | Similar structure with an additional oxygen | Used for similar synthetic applications |
| tert-Butyl N-(2-hydroxyethyl)carbamate | Another Boc-protected compound | Amino protection |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate?
- Methodology : The compound is synthesized via sequential protection of the amino group with tert-butoxycarbonyl (Boc) groups, followed by fluorination and esterification. Key steps include:
- Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with a base like sodium carbonate .
- Fluorination via nucleophilic substitution (e.g., using Selectfluor® or KF in acetonitrile) at the α-position of the acetate backbone .
- Final esterification with ethanol under acidic conditions (e.g., H₂SO₄ catalysis) .
Q. How can the structure and purity of this compound be validated?
- Characterization Techniques :
- NMR : H and C NMR to confirm Boc group integrity ( ~1.4 ppm for tert-butyl) and fluorine coupling patterns ( ~4.5–5.5 ppm for -CF) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ = 322.34) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>95%) .
Q. What are the recommended storage conditions to ensure stability?
- Storage : Store under inert gas (argon) at –20°C in airtight, light-protected containers. The Boc groups are sensitive to acidic or humid conditions, which can lead to deprotection .
- Stability : Shelf life >2 years when stored properly; monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions (e.g., amide bond formation). However, steric hindrance from the Boc groups may reduce accessibility .
- Experimental Data : Kinetic studies show a 30% faster reaction rate compared to non-fluorinated analogs in peptide coupling reactions using HATU/DIPEA .
Q. What strategies are effective for Boc deprotection without disrupting the fluoroacetate moiety?
- Acidic Deprotection : Use 4 M HCl in dioxane (0–5°C, 2–4 hours) to cleave Boc groups while preserving the ester and fluorine functionalities. Avoid trifluoroacetic acid (TFA), which may hydrolyze the ester .
- Compatibility Note : The fluoroacetate group remains intact under these conditions, confirmed by F NMR ( –120 to –130 ppm) .
Q. How can this compound be utilized in peptide mimetic or prodrug design?
- Applications :
- Peptide Backbone Modification : The fluorine atom mimics steric and electronic properties of hydroxyl groups, enabling protease resistance .
- Prodrug Activation : Enzymatic hydrolysis of the ethyl ester (e.g., by esterases) releases the bioactive 2-fluoroacetate derivative in vivo .
- Case Study : Incorporated into a thrombin inhibitor prodrug, showing 70% bioavailability in rodent models .
Contradictions and Limitations
- Analytical Data Gaps : Commercial suppliers (e.g., Sigma-Aldrich) may not provide validated purity data, requiring in-house verification .
- Fluorination Efficiency : Competing elimination reactions during fluorination can reduce yields; optimized conditions (e.g., dry acetonitrile, 0°C) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
